(S)-Rabeprazole - 177795-59-4

(S)-Rabeprazole

Catalog Number: EVT-415135
CAS Number: 177795-59-4
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Rabeprazole is one enantiomer of the racemic drug Rabeprazole, a substituted benzimidazole proton pump inhibitor (PPI) commonly utilized in the treatment of gastrointestinal disorders. [, , , , , , , , ] While Rabeprazole is clinically administered as a racemic mixture of its (R)- and (S)-enantiomers, research suggests potential advantages in utilizing the individual enantiomers, particularly (S)-Rabeprazole. [, ] This document delves into the specific characteristics and applications of (S)-Rabeprazole in scientific research.

(R)-Rabeprazole

  • Compound Description: (R)-Rabeprazole is the other enantiomer of rabeprazole, a proton pump inhibitor used to treat gastrointestinal disorders. Like (S)-rabeprazole, it also acts by inhibiting the H+/K+-ATPase enzyme in gastric parietal cells, reducing gastric acid secretion [, , , , ].
  • Relevance: (R)-Rabeprazole is structurally identical to (S)-Rabeprazole except for the configuration around the chiral sulfur atom. Although both enantiomers exhibit similar potency in inhibiting acid secretion, they display differences in their pharmacokinetic profiles. [, , , , ]. Studies have shown that (R)-Rabeprazole exhibits higher bioavailability and a longer elimination half-life compared to (S)-Rabeprazole, particularly in individuals with specific CYP2C19 genotypes [, , , ].

Rabeprazole Thioether

  • Compound Description: Rabeprazole thioether is the primary metabolite of both (R)- and (S)-Rabeprazole. It is formed via a non-enzymatic reduction reaction in the body [, , , ].
  • Relevance: Rabeprazole thioether exhibits a lower proton pump inhibitory activity compared to (S)-Rabeprazole and other parent proton pump inhibitors [, , ]. The conversion of (S)-Rabeprazole to Rabeprazole thioether is considered a major metabolic pathway for this enantiomer, contributing to its elimination from the body [, , ].

Rabeprazole Sulfone

  • Compound Description: Rabeprazole Sulfone is another metabolite of both (R)- and (S)-Rabeprazole. It is formed via the oxidation of Rabeprazole thioether by CYP3A4 [].
  • Relevance: Rabeprazole Sulfone is not pharmacologically active as a proton pump inhibitor []. Its formation represents a minor metabolic pathway for both (R)- and (S)-Rabeprazole [].

Desmethyl Rabeprazole

  • Compound Description: Desmethyl Rabeprazole refers to both the (R)- and (S)-enantiomers of the desmethylated metabolite of rabeprazole. It is formed through demethylation of the parent drug [].
  • Relevance: Like Rabeprazole Sulfone, Desmethyl Rabeprazole is considered a minor metabolite of (S)-Rabeprazole and (R)-Rabeprazole and does not contribute significantly to the pharmacological activity of the parent drug [].

Esomeprazole

  • Compound Description: Esomeprazole is the (S)-enantiomer of omeprazole, another proton pump inhibitor used to treat similar gastrointestinal conditions [, , ]. It is marketed as a single enantiomer drug due to its favorable pharmacokinetic properties compared to the (R)-enantiomer.
  • Relevance: Esomeprazole shares a similar mechanism of action with (S)-Rabeprazole, targeting the H+/K+-ATPase enzyme to reduce gastric acid secretion [, , ]. Structurally, both compounds belong to the benzimidazole class of proton pump inhibitors and possess a chiral sulfoxide group, though their substituents differ. The comparison of (S)-Rabeprazole with esomeprazole in clinical practice is frequently discussed, particularly regarding their efficacy, safety, and metabolism [, ].

(S)-Lansoprazole

  • Compound Description: (S)-Lansoprazole is the enantiomer of Lansoprazole, a proton pump inhibitor, that is preferentially metabolized by CYP2C19 [, ].

(S)-Pantoprazole

  • Compound Description: (S)-Pantoprazole is the enantiomer of Pantoprazole, a proton pump inhibitor, that exists as a racemic mixture [].
  • Relevance: (S)-Pantoprazole, like (S)-Rabeprazole, is an enantiomer of a proton pump inhibitor that is marketed separately []. The mention of (S)-Pantoprazole in the context of (S)-Rabeprazole highlights the growing interest in developing and understanding the properties of single-enantiomer drugs, particularly in the proton pump inhibitor class [].
Source and Classification

(S)-Rabeprazole is classified under the category of benzimidazole derivatives. It is synthesized from pyridine and benzimidazole precursors, often involving various chemical reactions that facilitate the formation of its sulfinyl group. The compound's structure contributes to its efficacy as an acid secretion inhibitor, making it a valuable medication in gastroenterology.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-Rabeprazole typically involves several key steps:

  1. Preparation of Intermediates: The process begins with the synthesis of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine, which serves as a crucial intermediate.
  2. Formation of Sulfinyl Group: The introduction of the sulfinyl group is achieved through oxidation reactions, commonly using meta-chloroperbenzoic acid or other oxidizing agents.
  3. Finalization: The final product is obtained by coupling the sulfinyl intermediate with appropriate benzimidazole derivatives, followed by purification processes such as crystallization and chromatography to ensure high purity levels.

The detailed synthetic route can be complex, often requiring careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity .

Molecular Structure Analysis

Structure and Data

(S)-Rabeprazole has a molecular formula of C18_{18}H21_{21}N3_{3}O3_{3}S and a molecular weight of approximately 366.44 g/mol. Its structure features a benzimidazole core linked to a pyridine ring with a methoxypropoxy side chain and a sulfinyl group.

  • Chemical Structure:
    • IUPAC Name: (S)-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole
    • Key Functional Groups: Sulfinyl group, methoxypropoxy moiety.

The stereochemistry at the sulfur atom plays a critical role in its biological activity, as the S-enantiomer exhibits greater potency compared to its R counterpart .

Chemical Reactions Analysis

Reactions and Technical Details

(S)-Rabeprazole undergoes several chemical reactions during its synthesis and metabolism:

  1. Oxidation Reactions: The formation of the sulfinyl group involves oxidation processes where thioether precursors are converted into sulfoxides using oxidizing agents like meta-chloroperbenzoic acid.
  2. Hydrolysis: In biological systems, (S)-Rabeprazole can be hydrolyzed to form various metabolites that may contribute to its pharmacological effects or toxicity.
  3. Degradation Pathways: The compound can also undergo degradation under acidic or basic conditions, leading to various impurities that need to be monitored during pharmaceutical formulation .
Mechanism of Action

Process and Data

(S)-Rabeprazole exerts its pharmacological effect primarily through:

  • Inhibition of Proton Pump: It binds covalently to cysteine residues on the hydrogen-potassium ATPase enzyme located in the gastric parietal cells. This action effectively blocks the final step in gastric acid production.
  • Reduction in Acid Secretion: By inhibiting this enzyme, (S)-Rabeprazole significantly reduces gastric acid secretion, providing relief from acid-related disorders.

The onset of action typically occurs within one hour after administration, with peak effects observed within two hours .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 175-180 °C.
  • Stability: (S)-Rabeprazole is stable under normal conditions but may degrade when exposed to light or moisture.

These properties are essential for formulating effective dosage forms for clinical use .

Applications

Scientific Uses

(S)-Rabeprazole is primarily utilized in clinical settings for:

  • Treatment of Gastroesophageal Reflux Disease: It alleviates symptoms associated with chronic heartburn and esophageal inflammation.
  • Management of Peptic Ulcers: By reducing gastric acidity, it promotes healing in ulcerative lesions.
  • Prevention of Gastric Ulcers Induced by Non-Steroidal Anti-Inflammatory Drugs: It provides protective effects on the gastric mucosa.

Research continues into its potential applications in other gastrointestinal disorders and its interactions with other therapeutic agents .

Properties

CAS Number

177795-59-4

Product Name

(S)-Rabeprazole

IUPAC Name

2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m0/s1

InChI Key

YREYEVIYCVEVJK-VWLOTQADSA-N

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC

Isomeric SMILES

CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.